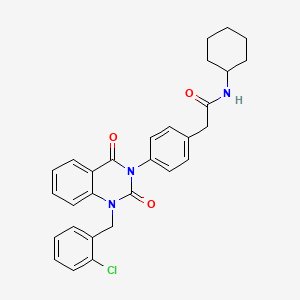
2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C29H28ClN3O3 and its molecular weight is 502.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-cyclohexylacetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a quinazoline core substituted with a chlorobenzyl group and a cyclohexylacetamide moiety. The presence of the 2,4-dioxo functional groups in the quinazoline framework contributes to its biological activities. The structural formula can be represented as follows:
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C20H24ClN3O3 |
| Molecular Weight | 393.87 g/mol |
| Functional Groups | Dioxo, Quinazoline, Chlorobenzyl |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Efficacy
In a comparative study, several quinazoline derivatives were tested against common pathogens. The results suggested that the compound exhibited moderate to strong activity against S. aureus , particularly when compared to standard antibiotics.
Anticancer Activity
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial in cancer cell proliferation and survival. Compounds structurally related to the target molecule have been shown to inhibit this pathway effectively.
- Inhibition of PI3K/Akt Pathway : The compound may induce apoptosis in cancer cells by repressing Akt and mTOR activities.
- Cell Cycle Arrest : Studies indicate that similar compounds can cause cell cycle arrest in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), leading to increased cell death.
Table 2: Biological Activities and Mechanisms
| Activity Type | Target Pathogen/Cell Line | Mechanism of Action |
|---|---|---|
| Antimicrobial | S. aureus | Disruption of cell wall synthesis |
| Anticancer | MCF-7, PC-3 | Inhibition of PI3K/Akt/mTOR pathway |
| Apoptosis Induction | Various cancer cells | Induction of cell cycle arrest |
Research Findings
A recent publication highlighted the synthesis and biological evaluation of various quinazoline derivatives, emphasizing their potential as lead compounds for drug development. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on chemical structure.
Key Findings:
- Efficacy Against MRSA : Certain derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for treating resistant infections.
- Structure-Activity Relationship : Variations in substituents significantly impacted antimicrobial potency, with halogenated phenyl groups enhancing activity due to increased lipophilicity.
Propiedades
IUPAC Name |
2-[4-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O3/c30-25-12-6-4-8-21(25)19-32-26-13-7-5-11-24(26)28(35)33(29(32)36)23-16-14-20(15-17-23)18-27(34)31-22-9-2-1-3-10-22/h4-8,11-17,22H,1-3,9-10,18-19H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVABNSHGAJZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














